Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

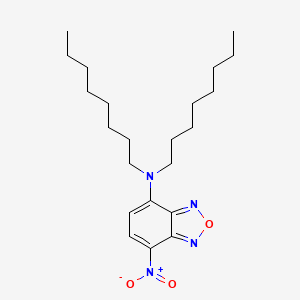

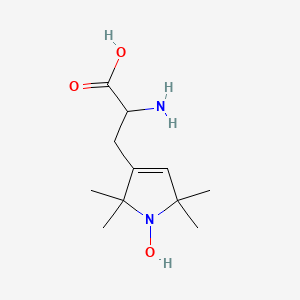

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate, also known as E2-EOMP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble liquid, and is used in various scientific research applications. This compound has been studied for its potential application in a variety of fields, including drug synthesis, biochemistry, and physiology.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate involves the condensation of ethyl acetoacetate, ethyl 3-ethoxyacrylate, and 4-methyl-5-propionylfuran-3-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to yield the final product.

Starting Materials

Ethyl acetoacetate, Ethyl 3-ethoxyacrylate, 4-methyl-5-propionylfuran-3-carboxylic acid, Ethanol

Reaction

Step 1: In a round-bottom flask, add ethyl acetoacetate, ethyl 3-ethoxyacrylate, and 4-methyl-5-propionylfuran-3-carboxylic acid in equimolar amounts., Step 2: Add a catalytic amount of a suitable condensation catalyst, such as piperidine, and stir the mixture at room temperature for several hours., Step 3: Heat the reaction mixture to reflux and continue stirring for several more hours., Step 4: Allow the reaction mixture to cool to room temperature and then add ethanol to the mixture., Step 5: Heat the mixture to reflux and continue stirring for several hours to esterify the intermediate., Step 6: Allow the mixture to cool to room temperature and then filter the solid product., Step 7: Wash the solid product with cold ethanol and dry it under vacuum to yield the final product, Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate.

Mécanisme D'action

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is believed to act by binding to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter levels. The binding of

Applications De Recherche Scientifique

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is used in various scientific research applications. It is used in the synthesis of drugs, and in the study of biochemistry and physiology. It is also used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the body. Additionally, it is used in the study of the effects of environmental pollutants on the body, as well as in the study of the effects of dietary supplements on the body. Finally, it is used in the study of the effects of various drugs on the body, including those used to treat cancer, HIV, and other diseases.

Propriétés

IUPAC Name |

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJCQPKLHPXHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzothiazolamine,N-[(1-methylethyl)carbonimidoyl]-(9CI)](/img/no-structure.png)

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)